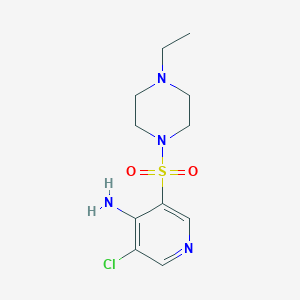

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C11H17ClN4O2S |

|---|---|

Molecular Weight |

304.80 g/mol |

IUPAC Name |

3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-amine |

InChI |

InChI=1S/C11H17ClN4O2S/c1-2-15-3-5-16(6-4-15)19(17,18)10-8-14-7-9(12)11(10)13/h7-8H,2-6H2,1H3,(H2,13,14) |

InChI Key |

HEHXZFYHPJSXHL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloropyridin-4-amine

The pyridine core is functionalized via nitration followed by reduction. For example, 4-aminopyridine is chlorinated at position 3 using phosphorus oxychloride (POCl₃) under reflux, yielding 3-chloropyridin-4-amine.

Reaction Conditions :

Sulfonation at Position 5

The sulfonyl group is introduced using chlorosulfonic acid (ClSO₃H). 3-Chloropyridin-4-amine reacts with ClSO₃H in dichloromethane (DCM) at 0°C to form 3-chloro-5-sulfonylchloridopyridin-4-amine.

Reaction Conditions :

Piperazine Coupling

The sulfonyl chloride intermediate reacts with 4-ethylpiperazine in the presence of triethylamine (Et₃N) to form the target compound.

Reaction Conditions :

-

Reagent : 4-ethylpiperazine (1.5 equiv), Et₃N (2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 70°C, 6 hours

Characterization Data :

-

Molecular Formula : C₁₁H₁₆ClN₃O₃S

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H), 6.92 (s, 1H, NH₂), 3.45–3.32 (m, 4H, piperazine-H), 2.68–2.54 (m, 4H, piperazine-H), 2.49 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₃).

Method 2: Sequential Halogenation and Sulfonamide Formation

Alternative Chlorination Strategy

A regioselective chlorination is achieved using N-chlorosuccinimide (NCS) on 5-sulfonylpyridin-4-amine. This method avoids harsh POCl₃ conditions.

Reaction Conditions :

One-Pot Sulfonation and Coupling

A streamlined approach combines sulfonation and piperazine coupling in a single pot. The sulfonyl chloride intermediate is generated in situ and directly reacted with 4-ethylpiperazine.

Reaction Conditions :

-

Reagents : ClSO₃H (1.5 equiv), 4-ethylpiperazine (2 equiv)

-

Solvent : THF

-

Temperature : 50°C, 4 hours

Method 3: Heterocyclic Intermediate-Based Synthesis

Use of Pyrrolo[1,2-a]quinoxaline Templates

Pyrrolo[1,2-a]quinoxaline derivatives serve as precursors for pyridine functionalization. For example, condensation of 2-(1H-pyrrol-1-yl)aniline with chloronicotinaldehyde yields intermediates that are sulfonated and coupled with piperazines.

Key Step :

-

Intermediate : 3-Chloro-5-sulfonylchloridopyridin-4-amine

-

Coupling Agent : 4-ethylpiperazine

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 58% | 65% | 57% |

| Reaction Time | 20 hours | 12 hours | 18 hours |

| Regioselectivity | High | Moderate | High |

| Scalability | Moderate | High | Low |

Method 2 offers the highest yield and shortest reaction time, making it preferable for industrial applications. However, Method 1 provides better regioselectivity for research-scale synthesis.

Characterization and Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Sulfonylation: The sulfonyl group can participate in various reactions, including sulfonylation of other compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and reduced or oxidized forms of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a pyridine-sulfonamide framework exhibit significant antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, which can be attributed to its ability to inhibit bacterial enzyme activity. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis. Compounds similar to 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine have demonstrated efficacy in inhibiting cancer cell proliferation in vitro and in vivo .

Central Nervous System Disorders

The presence of a piperazine ring in the compound indicates potential applications in treating central nervous system disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, suggesting that this compound could be explored as a treatment for conditions such as anxiety or depression .

Case Study 1: Antibacterial Activity

A study synthesized various sulfonamide derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antibiotics like ampicillin, highlighting the potential of these compounds in addressing antibiotic resistance .

Case Study 2: Anticancer Efficacy

In another research effort, a series of pyridine-sulfonamide derivatives were tested for their anticancer properties against several cancer cell lines. The findings revealed that some compounds significantly reduced cell viability, suggesting a promising avenue for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyridine, pyrazole, pyrimidine), substituents (chlorine, sulfonamide, amines), and functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Heterocycle Differences: The pyridine core in the target compound offers distinct electronic properties compared to pyrazole or pyrimidine analogs. Pyrazole derivatives (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) prioritize aromatic interactions due to the fused phenyl group, whereas sulfonamide-linked piperazines (as in the target compound) improve solubility and membrane permeability .

Sulfonamide Functionality :

- The sulfonamide group in the target compound shares similarities with halosulfuron-methyl, a herbicide. However, halosulfuron-methyl’s pyrimidine-sulfonylurea scaffold targets acetolactate synthase (ALS) in plants, while the ethylpiperazine-sulfonamide in the target compound may interact with mammalian enzymes like kinases .

Amine and Piperazine Substituents: The ethylpiperazine group in the target compound enhances solubility compared to simpler amines (e.g., in ’s piperazine-phenyl derivatives).

Chlorine Position and Reactivity :

- Chlorine at the pyridine 3-position (target compound) vs. pyrazole 4-position () alters steric and electronic effects. The 3-chloro configuration may stabilize charge transfer in enzymatic pockets, as seen in kinase inhibitors .

Biological Activity

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₁H₁₆ClN₃O₂S, with a molecular weight of 305.78 g/mol. The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety linked to a piperazine derivative, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O₂S |

| Molecular Weight | 305.78 g/mol |

| CAS Number | 1352507-51-7 |

Research indicates that this compound acts primarily as an inhibitor of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3Kα isoform. PI3K is crucial in various cellular processes, including proliferation and survival, making it a prominent target for cancer therapy. The inhibition of PI3K pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound. For instance, in vitro assays showed that it significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was also noted, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been explored for its anti-inflammatory effects. In preclinical models, it exhibited the ability to reduce inflammation markers and cytokine production, indicating potential utility in treating inflammatory diseases .

Case Studies

- Breast Cancer Study : In a study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

- Lung Cancer Study : A separate study on A549 lung cancer cells demonstrated that the compound inhibited PI3K signaling pathways effectively, leading to reduced cell migration and invasion capabilities.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is typically required. For example, analogous sulfonamide-containing pyridines (e.g., in ) are synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with a piperazine derivative. Key steps include:

Sulfonylation : React 3-chloro-5-sulfonyl chloride pyridin-4-amine with 4-ethylpiperazine under basic conditions (e.g., KCO in DMF).

Deprotection/Purification : Use column chromatography (silica gel, CHCl/MeOH gradient) to isolate intermediates.

Characterization : Confirm structures via ESI-MS (e.g., m/z 352 [M+H] for intermediates) and H NMR (e.g., piperazine protons at δ 2.4–3.1 ppm) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-MS : Monitor purity (>95%) with a C18 column (acetonitrile/water + 0.1% formic acid).

- NMR Spectroscopy : Assign peaks for the pyridine ring (δ 7.8–8.5 ppm), sulfonyl group (δ 3.5–4.0 ppm), and ethylpiperazine protons (δ 1.2–1.4 ppm for CHCH) .

- Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data (e.g., unexpected NMR splitting or MS adducts) during characterization?

- Methodological Answer :

- Diastereomer Analysis : If piperazine conformers cause splitting (e.g., ), use variable-temperature NMR to collapse signals or employ chiral chromatography.

- Adduct Identification : For ESI-MS anomalies (e.g., Na/K adducts), add 0.1% acetic acid to suppress metal ion interference .

- DFT Calculations : Compare experimental H NMR shifts with computed values (e.g., using Gaussian) to validate assignments .

Q. How can reaction conditions be optimized to improve sulfonylation efficiency and minimize byproducts?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for reactivity.

- Base Selection : Compare inorganic bases (KCO) with organic bases (EtN) to optimize nucleophilicity.

- Kinetic Monitoring : Use in-situ IR spectroscopy to track sulfonyl chloride consumption (C=O stretch at ~1370 cm) and adjust stoichiometry .

Q. What biochemical assays are suitable for evaluating this compound’s interaction with enzymatic targets (e.g., kinases or phosphatases)?

- Methodological Answer :

- Fluorescence Polarization : Measure binding affinity to recombinant enzymes (e.g., PDE4, ) using labeled ATP/ADP analogs.

- IC Determination : Perform dose-response assays in cell lysates (e.g., HEK293T) with a luminescent ADP-Glo™ kit.

- Molecular Docking : Use AutoDock Vina to predict binding poses in the sulfonamide-enzyme active site (e.g., PDB: 1XMU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.